![molecular formula C19H35NO4S B14400649 N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine CAS No. 88331-22-0](/img/structure/B14400649.png)
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine is a synthetic compound that belongs to the class of acyl glycines Acyl glycines are minor metabolites of fatty acids and are produced through the action of glycine N-acyltransferase
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine typically involves the acylation of glycine with tetradecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various acyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways involving fatty acid metabolism.
Medicine: Investigated for potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine involves its interaction with specific enzymes and receptors in the body. It is believed to modulate the activity of glycine N-acyltransferase, thereby influencing the metabolism of fatty acids. The compound may also interact with other molecular targets, such as transport proteins and signaling pathways, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Propionylglycine: Another acyl glycine with a shorter acyl chain.
N-Butyryl glycine: Similar structure but with a butyryl group instead of a tetradecanoyl group.
N-Octanoyl glycine: Contains an octanoyl group, making it more hydrophobic.
Uniqueness
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine is unique due to its long tetradecanoyl chain, which imparts distinct physicochemical properties. This long chain may enhance its interaction with lipid membranes and influence its biological activity compared to shorter acyl glycines.
Propriétés
Numéro CAS |
88331-22-0 |
|---|---|
Formule moléculaire |
C19H35NO4S |
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
2-(2-tetradecanoylsulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C19H35NO4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(23)25-16(2)19(24)20-15-17(21)22/h16H,3-15H2,1-2H3,(H,20,24)(H,21,22) |
Clé InChI |
JYPJGJMJCFYUBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)SC(C)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


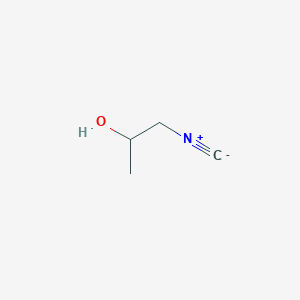
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
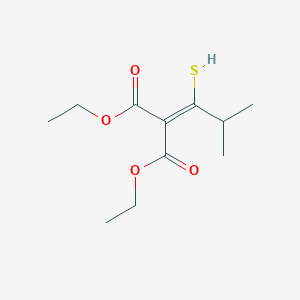
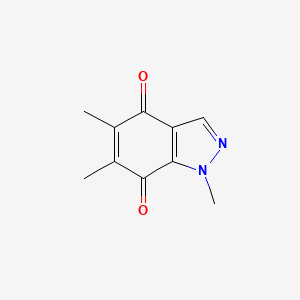
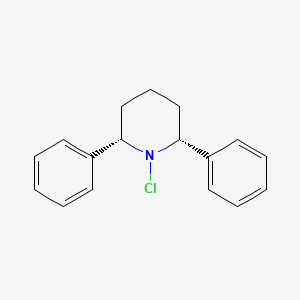
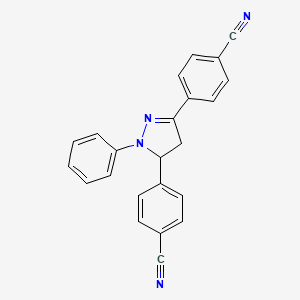


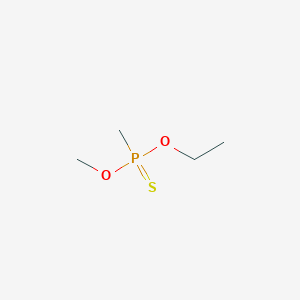
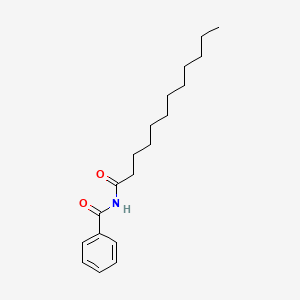
diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)

